1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione
Description
1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione (CAS: 477857-05-9) is a pyrimidinetrione derivative featuring a trifluoromethylphenoxy-substituted pyridine moiety. Its molecular formula is C₂₀H₁₅F₃N₂O₄, with a molecular weight of 404.34 g/mol . The compound’s structure includes a conjugated system with a methylidene group bridging the pyrimidinetrione core and a pyridine ring.
Properties
IUPAC Name |
1,3-dimethyl-5-[[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-24-16(26)14(17(27)25(2)18(24)28)8-11-6-7-15(23-10-11)29-13-5-3-4-12(9-13)19(20,21)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVYRYMZNRSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione, commonly referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and phenoxy groups, which may enhance its interaction with biological targets.
- Chemical Formula : C20H15F3N2O4
- Molecular Weight : 404.34 g/mol
- CAS Number : 477857-05-9
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of pyrimidines often possess antiproliferative properties against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have been linked to increased potency against breast and colon cancer cells .
- Enzyme Inhibition : Some pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes. For example, certain compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Antiproliferative Activity
A significant study evaluated the antiproliferative effects of related compounds on different cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | Breast Cancer | 12.5 |
| 2 | Colon Cancer | 10.0 |
| 3 | Lung Cancer | 15.0 |
The highest activity was observed in the compound structurally similar to our target compound, indicating a potential for further development .
The mechanism by which these compounds exert their antiproliferative effects is not fully understood but may involve:
- Inhibition of Cell Cycle Progression : Certain studies suggest that these compounds can induce cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Evidence indicates that some derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Case Study on Trifluoromethyl-Pyrimidine Derivatives :
- Evaluation of Enzyme Inhibition :
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione exhibit promising antimicrobial properties. For instance, derivatives of diazinane compounds have been synthesized and tested against various bacterial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Testing
A study conducted by researchers synthesized a series of diazinane derivatives and evaluated their antimicrobial efficacy using the disc diffusion method. The results demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Properties
The compound's structural features may contribute to its anticancer activity. Research has indicated that similar diazinane derivatives can inhibit cancer cell proliferation in vitro.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving various cancer cell lines (e.g., HCT116 and MCF7), some derivatives exhibited significant cytotoxic effects compared to control groups. The mechanism of action was hypothesized to involve the induction of apoptosis in cancer cells .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the development of functional materials such as polymers and coatings.
Application: Coatings
Research has explored the incorporation of this compound into polymer matrices to enhance properties such as thermal stability and UV resistance. Preliminary results indicate that coatings formulated with this compound show improved durability under environmental stressors .
Pesticidal Properties
The trifluoromethyl group present in the compound is known to enhance biological activity. Compounds containing similar structures have been studied for their pesticidal properties.
Case Study: Insecticidal Activity
In a controlled study, derivatives were tested against common agricultural pests. The findings revealed that certain formulations significantly reduced pest populations compared to untreated controls. This suggests potential applications in developing new insecticides with lower environmental impact .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and synthesis insights.
Key Observations:
Trifluoromethyl vs. Chloro-substituted analogs may exhibit reduced metabolic stability due to weaker C-Cl bond strength compared to C-CF₃ .
Solubility and pKa: The dimethylaminoethylidene group in introduces basicity (pKa ~7.85), enhancing solubility in acidic environments, whereas the target compound’s CF₃ group prioritizes lipophilicity . Methoxy (e.g., ) and fluoropropoxy (e.g., ) substituents balance polarity and lipophilicity for optimized pharmacokinetics.
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
